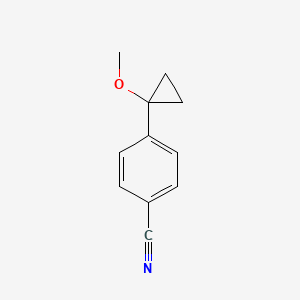
3-Allyl-5-bromo-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-bromo-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-bromo-1H-indole typically involves the bromination of 3-allylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-5-bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The indole ring can be reduced to form indoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 3-allyl-5-substituted indole derivatives.
Oxidation: Formation of 3-allyl-5-bromoindole-2-carboxaldehyde or 3-allyl-5-bromoindole-2-carboxylic acid.
Reduction: Formation of 3-allyl-5-bromoindoline.
Aplicaciones Científicas De Investigación
3-Allyl-5-bromo-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its potential effects on cellular pathways and its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . The presence of the bromine atom and the allyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary depending on the biological system and the specific derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-1H-indole: Lacks the bromine atom at the fifth position, which can affect its reactivity and biological activity.
5-Bromo-1H-indole: Lacks the allyl group at the third position, which can influence its chemical properties and applications.
3-Allyl-5-chloro-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
3-Allyl-5-bromo-1H-indole is unique due to the combination of the allyl group and the bromine atom, which provides distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with molecular targets and can be exploited in the design of novel therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
5-bromo-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10BrN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2 |
Clave InChI |
ZKNQPVYYNOLHQW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CNC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)
![1-Oxa-4-azaspiro[5.5]undecane-3,5-dione](/img/structure/B15332933.png)




![6-Bromobenzo[b]thiophene-2-carboximidamide](/img/structure/B15332956.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332976.png)

![5-[2-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15332988.png)



